molecular formula C27H30O15 B135439 Kaempferol-3-O-glucosyl(1-2)rhamnoside CAS No. 142451-65-8

Kaempferol-3-O-glucosyl(1-2)rhamnoside

Cat. No.: B135439
CAS No.: 142451-65-8
M. Wt: 594.5 g/mol
InChI Key: BCNBWICEIXAVQF-DLVIKRKZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Kaempferol-3-O-glucosyl(1-2)rhamnoside is a flavonoid glycoside derived from kaempferol, a naturally occurring flavonol found in various plants. This compound is known for its potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties . It is commonly found in plants such as Ginkgo biloba and various medicinal herbs .

Preparation Methods

Synthetic Routes and Reaction Conditions: Kaempferol-3-O-glucosyl(1-2)rhamnoside can be synthesized through enzymatic hydrolysis of kaempferol glycosides. Enzymes such as β-glucosidase and α-L-rhamnosidase are used to hydrolyze kaempferol glycosides to produce this compound . Additionally, engineered microorganisms like Escherichia coli can be used to produce this compound from glucose by introducing specific flavonoid biosynthetic genes .

Industrial Production Methods: Industrial production of this compound involves the use of biotechnological methods, including the fermentation of engineered microorganisms. This method is preferred due to its efficiency and environmental friendliness .

Chemical Reactions Analysis

Types of Reactions: Kaempferol-3-O-glucosyl(1-2)rhamnoside undergoes various chemical reactions, including oxidation, reduction, and hydrolysis.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include simpler phenolic compounds such as 4-hydroxyphenylacetic acid, phloroglucinol, and 4-methylphenol .

Scientific Research Applications

Kaempferol-3-O-glucosyl(1-2)rhamnoside has a wide range of scientific research applications:

Comparison with Similar Compounds

Kaempferol-3-O-glucosyl(1-2)rhamnoside is unique due to its specific glycosylation pattern, which enhances its solubility and bioavailability compared to other kaempferol glycosides. Similar compounds include:

This compound stands out due to its unique combination of glucose and rhamnose, which contributes to its distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O15/c1-9-17(32)21(36)25(42-26-22(37)20(35)18(33)15(8-28)40-26)27(38-9)41-24-19(34)16-13(31)6-12(30)7-14(16)39-23(24)10-2-4-11(29)5-3-10/h2-7,9,15,17-18,20-22,25-33,35-37H,8H2,1H3/t9-,15+,17-,18+,20-,21+,22+,25+,26-,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCNBWICEIXAVQF-DLVIKRKZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)OC5C(C(C(C(O5)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90162045
Record name Kaempferol-3-O-glucosyl(1-2)rhamnoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90162045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

594.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142451-65-8
Record name 3-[(6-Deoxy-2-O-β-D-glucopyranosyl-α-L-mannopyranosyl)oxy]-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=142451-65-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Kaempferol-3-O-glucosyl(1-2)rhamnoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142451658
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Kaempferol-3-O-glucosyl(1-2)rhamnoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90162045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Kaempferol-3-O-glucosyl(1-2)rhamnoside
Reactant of Route 2
Kaempferol-3-O-glucosyl(1-2)rhamnoside
Reactant of Route 3
Kaempferol-3-O-glucosyl(1-2)rhamnoside
Reactant of Route 4
Kaempferol-3-O-glucosyl(1-2)rhamnoside
Reactant of Route 5
Kaempferol-3-O-glucosyl(1-2)rhamnoside
Reactant of Route 6
Kaempferol-3-O-glucosyl(1-2)rhamnoside

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.